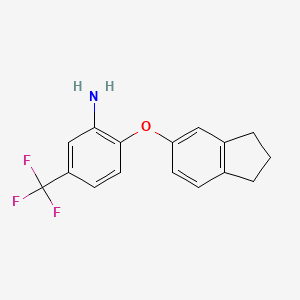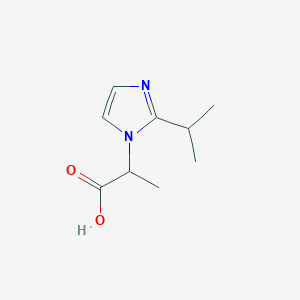
2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)phenylamine, also known as 2-(2,3-dihydro-inden-5-yloxy)-5-(trifluoromethyl)aniline, is an organic compound belonging to the class of heteroaromatic compounds. It is a white to pale yellow solid with an unpleasant odor. It is used as a precursor to pharmaceuticals and other organic compounds. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Domino Reactions in Water
The research by Kumar, Prasanna, and Perumal (2013) focused on the synthesis of novel spiro dihydro-2′H-[indene-2,3′-thiophen]-1(3H)-ones through domino reactions in water. This process generated compounds with three contiguous stereocenters, signifying its potential for creating complex molecular structures with high stereoselectivity (Kumar et al., 2013).
Synthesis of Nilotinib
The synthesis of Nilotinib, an antitumor agent, involves the compound 5-bromo-3-(trifluoromethyl)phenylamine. This synthesis process demonstrates the role of such compounds in the formation of significant pharmaceutical agents (Wang Cong-zhan, 2009).
Investigation of Dopamine Receptor Ligands
A series of trans-2-amino-5(6)-chloro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes were synthesized to evaluate their binding affinity toward dopamine receptors, indicating the potential use of such compounds in neuropharmacology (Di Stefano et al., 2002).
Chromeno[2,3-b]pyridine Derivatives and ADME Properties
The study by Ryzhkova et al. (2023) explored the synthesis of chromeno[2,3-b]pyridine derivatives and assessed their ADME (absorption, distribution, metabolism, and excretion) properties, suggesting the relevance of such compounds in drug development and pharmacokinetics (Ryzhkova et al., 2023).
Synthesis and Pharmacological Characterization of Dopamine Receptor Agonists
The synthesis of trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes as D2-like dopamine receptor agonists shows the potential therapeutic applications of such compounds in treating disorders related to dopamine function (Di Stefano et al., 2005).
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO/c17-16(18,19)12-5-7-15(14(20)9-12)21-13-6-4-10-2-1-3-11(10)8-13/h4-9H,1-3,20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGWWKBYBDCUHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OC3=C(C=C(C=C3)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-Amino-4-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1319243.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid](/img/structure/B1319245.png)










![N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319280.png)
